molecular formula C21H16BrClN2O2 B12012487 N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

Cat. No.: B12012487
M. Wt: 443.7 g/mol
InChI Key: ZLWMNXHDDGHCFC-ZMOGYAJESA-N
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Description

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a halogen atom is introduced, are common for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-17-5-3-4-16(12-17)13-24-25-21(26)19-6-1-2-7-20(19)27-14-15-8-10-18(23)11-9-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

ZLWMNXHDDGHCFC-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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